Corynoline

anti-mitotic polyploidy induction benzophenanthridine alkaloid

Corynoline is a benzophenanthridine alkaloid isolated from Corydalis species (e.g., C. bungeana, C.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 68035-45-0
Cat. No. B3428432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoline
CAS68035-45-0
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
InChIInChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1
InChIKeyIQUGPRHKZNCHGC-TYPHKJRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynoline (CAS 68035-45-0): A Differentiated Benzophenanthridine Alkaloid for Anti-Mitotic, Anti-Inflammatory, and CYP Interaction Research


Corynoline is a benzophenanthridine alkaloid isolated from Corydalis species (e.g., C. bungeana, C. incisa, C. longicalcarata), structurally defined as 13-methylchelidonine . It exhibits a multi-target pharmacological profile spanning acetylcholinesterase (AChE) inhibition (IC50 30.6 µM), Nrf2-dependent anti-inflammatory activity, potent CYP3A4 inhibition (IC50 3.3 µM), and a recently discovered anti-mitotic activity that operates via a mechanism distinct from classic spindle toxins . Among its close structural analogs, corynoline demonstrates quantifiable differentiation in anti-mitotic potency, cancer-cell selectivity, and its adoption as the sole pharmacopoeial quality-control marker for the source herb .

Why Corynoline Cannot Be Assumed Interchangeable with Acetylcorynoline, Protopine, or 12-Hydroxycorynoline


Corynoline and its closest analogs (acetylcorynoline, protopine, 12-hydroxycorynoline) co-occur in Corydalis extracts and share a benzophenanthridine core, yet they diverge significantly in potency rank-order and mechanism across therapeutic readouts. In anti-mitotic assays, corynoline achieves a minimal effective concentration 2-fold lower than acetylcorynoline, while in hepatoprotection models the potency order is reversed—acetylcorynoline is more potent than corynoline . Furthermore, corynoline acts as a potent, time-dependent CYP3A4 inhibitor (IC50 3.3 µM, Ki 3.2 µM), a property that is not equivalently characterized for all co-occurring alkaloids and carries direct consequences for herb-drug interaction risk assessment . These non-parallel structure-activity relationships mean that substituting one Corydalis alkaloid for another—without compound-specific validation—can invalidate both efficacy comparisons and safety evaluations.

Corynoline Quantitative Differentiation Evidence: Anti-Mitotic, CYP, Cancer Selectivity, and Pharmacopoeial Benchmarking


Corynoline Achieves Anti-Mitotic Activity at a 2-Fold Lower Minimal Effective Concentration Than Acetylcorynoline

In a high-content phenotypic screen of >2,000 medicinal plant extracts, corynoline and its close analog acetylcorynoline were purified as the bioactive anti-mitotic principles from Corydalis longicalcarata. For every measured cell-division endpoint—mitotic arrest, prometaphase accumulation, and polyploidy induction—corynoline displayed a minimal effective concentration 2-fold lower than that of acetylcorynoline . The anti-mitotic mechanism is distinct from that of spindle toxins (taxanes, Vinca alkaloids): corynoline compromises the spindle checkpoint and blocks cytokinesis without causing persistent mitotic arrest, leading to multinucleated polyploid cells .

anti-mitotic polyploidy induction benzophenanthridine alkaloid spindle checkpoint

Corynoline Is a Potent, Time-Dependent CYP3A4 Inhibitor (IC50 3.3 µM) with Distinct CYP Isoform Selectivity

Among seven major human CYP isoforms tested, corynoline exhibited strong inhibitory effects on CYP3A4 (IC50 3.3 ± 0.9 µM) and CYP2C9 (IC50 31.5 ± 0.5 µM), with weaker effects on CYP1A2, CYP2A6, CYP2C8, CYP2D6, and CYP2E1 . Kinetic analysis revealed noncompetitive CYP3A4 inhibition with a Ki of 3.2 µM, and corynoline further displayed time-dependent inactivation of CYP3A4 (KI 6.8 µM, kinact 0.07 min⁻¹) . In contrast, protopine—another major Corydalis alkaloid—has been reported to inhibit CYP2D6 and CYP3A4 with different potency profiles, though head-to-head comparative CYP panel data for all Corydalis analogs are not available .

CYP inhibition herb-drug interaction drug metabolism CYP3A4 CYP2C9

Corynoline Exhibits ~10-Fold Selective Cytotoxicity Toward Melanoma Cells Over Normal Melanocytes

Corynoline inhibited the proliferation of B16/F10 mouse melanoma cells (IC50 12.87 µM) and A375 human melanoma cells (IC50 10.47 µM), while displaying substantially lower activity against non-cancerous melanocytes (IC50 126.61 µM), yielding a selectivity index of approximately 10–12-fold . The anti-melanoma effect is mechanistically linked to G2-phase cell-cycle arrest, ROS induction, and caspase-3-dependent apoptosis, and was confirmed in an in vivo B16F10 xenograft model where corynoline significantly suppressed tumor growth . Although direct head-to-head selectivity data for acetylcorynoline in the same melanocyte/melanoma paired-cell assay are not yet published, the therapeutic window observed for corynoline is a quantifiable benchmark that prospective analogs must meet or exceed in cancer-selectivity screening.

melanoma cancer selectivity oxidative stress B16F10 A375

Corynoline Is the Sole Pharmacopoeial Quality-Control Marker for Corydalis Bungeanae Herba, Ensuring Batch-to-Batch Standardization

The Chinese Pharmacopoeia (2010 Edition) designates corynoline as the only compound used for the quality control of Corydalis Bungeanae Herba (the dried whole plant of Corydalis bungeana Turcz.) . This regulatory designation means that commercial herbal extracts and finished products containing C. bungeana are standardized against corynoline content, not against acetylcorynoline, protopine, or 12-hydroxycorynoline. Consequently, for any research or industrial application requiring pharmacopoeial-grade botanical reference material or GMP-compliant extract manufacturing, corynoline is the mandatory analytical reference standard.

quality control pharmacopoeia standardization Corydalis bungeana

Corynoline's Reversible, Noncompetitive AChE Inhibition (IC50 30.6 µM) Provides a Well-Characterized Baseline Distinct from Clinical AChE Inhibitors

Corynoline inhibits acetylcholinesterase (AChE) with an IC50 of 30.6 µM in a reversible, noncompetitive manner with respect to substrate concentration . This mechanism distinguishes it from the clinically dominant mixed-competitive AChE inhibitors (e.g., donepezil, IC50 ~0.02 µM; galantamine) and from the pseudo-irreversible carbamate class (e.g., rivastigmine). While corynoline is less potent than approved drugs, its noncompetitive binding mode implies allosteric regulation that is not mimicked by competitive active-site inhibitors . Among Corydalis-derived benzophenanthridine alkaloids, comprehensive AChE kinetic characterization with full Michaelis-Menten analysis has been published for corynoline but not systematically for acetylcorynoline or protopine, making corynoline the best-characterized compound in this mechanistic class.

acetylcholinesterase inhibition noncompetitive inhibitor Alzheimer's disease natural product

Corynoline Application Scenarios: When Prioritization Over Analogs Is Data-Justified


Anti-Mitotic Lead Discovery Requiring a Spindle-Checkpoint-Distinct Mechanism

For oncology programs seeking anti-mitotic agents that do not act through microtubule stabilization or depolymerization, corynoline provides a validated starting point with a mechanism involving chromosome congression failure, spindle checkpoint compromise, and cytokinesis blockade, culminating in polyploidy. Corynoline's 2-fold potency advantage over acetylcorynoline in this specific phenotypic assay makes it the logical first-choice benzophenanthridine for structure-activity relationship (SAR) expansion campaigns targeting this pathway.

Herb-Drug Interaction Risk Assessment Requiring a Well-Characterized CYP3A4 Inhibitor Probe

When designing in vitro-in vivo extrapolation (IVIVE) studies to predict CYP-mediated herb-drug interactions for Corydalis-containing formulations, corynoline is the preferred single-agent probe because its CYP3A4 inhibition parameters (IC50 3.3 µM, Ki 3.2 µM, time-dependent KI 6.8 µM, kinact 0.07 min⁻¹) are fully characterized across a panel of seven major CYP isoforms. Its analogs lack equivalent multi-isoform profiling, making corynoline the only alkaloid in this class with sufficient data to parameterize physiologically based pharmacokinetic (PBPK) models.

Melanoma-Specific Cytotoxicity Screening with Built-In Selectivity Benchmark

For academic or industrial groups screening natural products against melanoma, corynoline offers a pre-established selectivity benchmark: IC50 values of 10.47–12.87 µM against B16F10 and A375 cells versus 126.61 µM against normal melanocytes . This ~10–12-fold window can serve as a go/no-go threshold for evaluating synthetic corynoline analogs or extracts claiming melanoma-selective activity. Procurement of authenticated corynoline standard is essential to replicate these published selectivity conditions as a positive control.

Pharmacopoeial Compliance for Botanical Reference Material and GMP Extract Manufacturing

For quality-control laboratories, contract manufacturing organizations, and regulatory affairs teams handling Corydalis Bungeanae Herba, corynoline is the sole pharmacopoeially mandated analytical marker . Any batch release, stability study, or certificate of analysis for C. bungeana-based products must include corynoline quantification. Procuring a certified corynoline reference standard is therefore an irreplaceable regulatory requirement, and substitution with acetylcorynoline or protopine is not acceptable for pharmacopoeial compliance purposes.

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